1,1'-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol
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Overview
Description
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol is a complex organic compound with the molecular formula C34H73N3O2. It is characterized by its unique structure, which includes two tetradecanol groups linked by an iminobis(propane-3,1-diylimino) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol typically involves the reaction of tetradecanol with an appropriate diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the iminobis(propane-3,1-diylimino) linkage. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and formulation.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol include other iminobis derivatives and tetradecanol-based compounds. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
1,1’-(Iminobis(propane-3,1-diylimino))ditetradecan-2-ol is unique due to its specific combination of functional groups and molecular structure.
Properties
CAS No. |
84753-02-6 |
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Molecular Formula |
C34H69N3O2 |
Molecular Weight |
551.9 g/mol |
IUPAC Name |
1-[2-[[1-(2-hydroxytetradecyl)azetidin-2-yl]amino]azetidin-1-yl]tetradecan-2-ol |
InChI |
InChI=1S/C34H69N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-31(38)29-36-27-25-33(36)35-34-26-28-37(34)30-32(39)24-22-20-18-16-14-12-10-8-6-4-2/h31-35,38-39H,3-30H2,1-2H3 |
InChI Key |
JLPHBVBOFCAJMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CN1CCC1NC2CCN2CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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